molecular formula C9H12N2O4S B2354978 (4-Hydroxy-6-oxo-5-propyl-1,6-dihydro-pyrimidin-2-ylsulfanyl)-acetic acid CAS No. 423753-15-5

(4-Hydroxy-6-oxo-5-propyl-1,6-dihydro-pyrimidin-2-ylsulfanyl)-acetic acid

Cat. No.: B2354978
CAS No.: 423753-15-5
M. Wt: 244.27
InChI Key: KBUQJVWITUTFKU-UHFFFAOYSA-N
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Description

(4-Hydroxy-6-oxo-5-propyl-1,6-dihydro-pyrimidin-2-ylsulfanyl)-acetic acid is a synthetic organic compound that belongs to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Hydroxy-6-oxo-5-propyl-1,6-dihydro-pyrimidin-2-ylsulfanyl)-acetic acid typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrimidine Ring: Starting with a suitable precursor, such as a β-keto ester, which undergoes cyclization with urea or thiourea under acidic or basic conditions to form the pyrimidine ring.

    Functional Group Modification: Introduction of the propyl group at the 5-position through alkylation reactions.

    Introduction of the Sulfanyl Group: Thiolation reactions to introduce the sulfanyl group at the 2-position.

    Hydroxylation and Oxidation: Hydroxylation at the 4-position and oxidation at the 6-position to achieve the desired functional groups.

    Acetic Acid Addition: Finally, the acetic acid moiety is introduced through esterification or amidation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group at the 4-position can undergo oxidation to form a ketone or aldehyde.

    Reduction: The oxo group at the 6-position can be reduced to a hydroxyl group.

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.

    Esterification/Amidation: The acetic acid moiety can form esters or amides with alcohols or amines.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Thiols, amines.

    Catalysts: Acid or base catalysts for esterification and amidation reactions.

Major Products

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Alcohols.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

    Esterification/Amidation Products: Esters, amides.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives: Used as a precursor for synthesizing various derivatives with potential biological activities.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Enzyme Inhibition: Potential inhibitor of enzymes involved in metabolic pathways.

    Antimicrobial Activity: Possible antimicrobial properties against bacteria and fungi.

Medicine

    Drug Development: Potential lead compound for developing new pharmaceuticals.

    Therapeutic Applications: Investigated for its therapeutic effects in various diseases.

Industry

    Material Science: Potential use in the development of new materials with specific properties.

    Agriculture: Possible applications as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of (4-Hydroxy-6-oxo-5-propyl-1,6-dihydro-pyrimidin-2-ylsulfanyl)-acetic acid would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. For example, as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity.

Comparison with Similar Compounds

Similar Compounds

  • (4-Hydroxy-6-oxo-5-methyl-1,6-dihydro-pyrimidin-2-ylsulfanyl)-acetic acid
  • (4-Hydroxy-6-oxo-5-ethyl-1,6-dihydro-pyrimidin-2-ylsulfanyl)-acetic acid
  • (4-Hydroxy-6-oxo-5-butyl-1,6-dihydro-pyrimidin-2-ylsulfanyl)-acetic acid

Uniqueness

  • Propyl Group : The presence of the propyl group at the 5-position may confer unique steric and electronic properties, affecting its reactivity and biological activity.
  • Sulfanyl Group : The sulfanyl group at the 2-position can participate in unique chemical reactions compared to other substituents.
  • Hydroxyl and Oxo Groups : The combination of hydroxyl and oxo groups at the 4- and 6-positions, respectively, provides a unique set of functional groups for further chemical modifications.

Properties

IUPAC Name

2-[(4-hydroxy-6-oxo-5-propyl-1H-pyrimidin-2-yl)sulfanyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O4S/c1-2-3-5-7(14)10-9(11-8(5)15)16-4-6(12)13/h2-4H2,1H3,(H,12,13)(H2,10,11,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBUQJVWITUTFKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(N=C(NC1=O)SCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>36.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24787111
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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